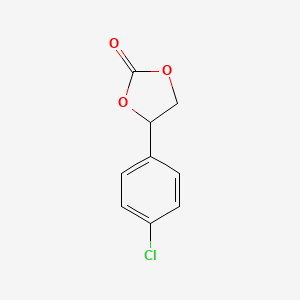

4-(4-Chlorophenyl)-1,3-dioxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

122606-55-7 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2 |

InChI Key |

ZPRQKRGNDGAETC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 4 Chlorophenyl 1,3 Dioxolan 2 One

Reactivity of the 1,3-Dioxolan-2-one Ring System

The 1,3-dioxolan-2-one ring, a cyclic carbonate, is characterized by an electrophilic carbonyl carbon, making it a target for nucleophilic attack. The inherent ring strain further facilitates reactions that lead to its opening.

The reaction of cyclic carbonates with nucleophiles is a well-established transformation, primarily driven by the electrophilicity of the carbonyl carbon. Amines, in particular, are effective nucleophiles for this reaction, leading to the formation of hydroxyurethanes. rsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and subsequent ring opening. rsc.orgresearchgate.net This aminolysis is generally slow and often requires catalysts to proceed at a reasonable rate. rsc.org Studies have shown that aliphatic amines are typically more reactive than aromatic amines in this process. rsc.org Other nucleophiles, such as alcohols and water, can also initiate ring-opening, particularly under catalyzed conditions. scite.ai

| Nucleophile | Reagent Example | Predicted Product Structure | Product Class |

|---|---|---|---|

| Primary Amine | R-NH₂ (e.g., Butylamine) | Hydroxyurethane | |

| Hydroxide | NaOH (aq) | 1,2-Diol (after acidification) | |

| Alkoxide | NaOCH₃ | Hydroxycarbonate |

Under acidic conditions, the ring-opening of the dioxolanone system is facilitated. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This activation allows weaker nucleophiles, such as water, to attack the carbonyl carbon. Subsequent cleavage of the ring leads to the formation of an intermediate that, upon decarboxylation, yields a 1,2-diol. The acid-catalyzed hydrolysis of 4-(4-chlorophenyl)-1,3-dioxolan-2-one is thus expected to produce 1-(4-chlorophenyl)ethane-1,2-diol (B3056856) and carbon dioxide. Studies on diaryl carbonates have shown that acid catalysis can be complex, with rates influenced by specific electrolyte effects. rsc.org

| Conditions | Nucleophile | Major Organic Product | Byproduct |

|---|---|---|---|

| Dilute H₂SO₄ (aq), Heat | Water | 1-(4-chlorophenyl)ethane-1,2-diol | CO₂ |

| HCl in Methanol | Methanol | 1-(4-chlorophenyl)-2-methoxyethanol | CO₂ |

Cyclic carbonates can undergo decomposition upon exposure to heat or light. The thermal decomposition of ethylene (B1197577) carbonate, a related compound, has been studied, particularly in the context of lithium-ion battery electrolytes. uri.eduresearchgate.net These reactions can be complex, leading to the formation of oligo ethylene oxides and other products. uri.eduresearchgate.net A primary pathway for the thermal decomposition of this compound is decarboxylation to yield the corresponding epoxide, 2-(4-chlorophenyl)oxirane (B1581470) (4-chlorostyrene oxide). This process is driven by the thermodynamic stability of the released carbon dioxide molecule.

Photolytic pathways can also induce transformations. While much research focuses on the photocatalytic synthesis of cyclic carbonates from CO₂ and epoxides, this highlights the reversibility of the reaction. researchgate.netssrn.com It is plausible that UV irradiation could promote the decarboxylation of the dioxolanone ring, again leading to the formation of an epoxide.

| Condition | Primary Transformation | Major Organic Product | Byproduct |

|---|---|---|---|

| Thermolysis (High Temperature) | Decarboxylation | 2-(4-chlorophenyl)oxirane | CO₂ |

| Photolysis (UV Irradiation) | Photochemical Decarboxylation | 2-(4-chlorophenyl)oxirane | CO₂ |

Carbonyl Group Reactivity within the Dioxolan-2-one Structure

The carbonyl group within the 1,3-dioxolan-2-one ring is the primary site for nucleophilic attack. As a cyclic carbonate, it behaves as an activated carboxyl group, susceptible to ring-opening reactions when treated with various nucleophiles. This reactivity is driven by the release of ring strain upon cleavage of one of the C-O bonds adjacent to the carbonyl carbon.

The electrophilicity of the carbonyl carbon in this compound is influenced by the electron-withdrawing nature of the two oxygen atoms within the ring. Common transformations involve hydrolysis and aminolysis, which proceed via a nucleophilic acyl substitution mechanism.

Hydrolysis : In the presence of water, especially under acidic or basic catalysis, the dioxolan-2-one ring can be hydrolyzed. nih.govrsc.orgresearchgate.net This reaction cleaves the cyclic carbonate to yield 1-(4-chlorophenyl)ethane-1,2-diol and carbonic acid, which subsequently decomposes to carbon dioxide and water. The rate of hydrolysis is significantly enhanced compared to acyclic carbonates, a phenomenon attributed to the release of intramolecular strain in the five-membered ring. rsc.org

Aminolysis : The reaction with ammonia (B1221849) (ammonolysis) or primary and secondary amines (aminolysis) is a characteristic transformation of cyclic carbonates. wikipedia.orgwikipedia.org This process opens the ring to form hydroxy-carbamates (urethanes). For instance, reaction of this compound with an amine (R-NH₂) would yield a 2-hydroxyethyl carbamate (B1207046) derivative. The reaction is generally efficient and serves as a key method for synthesizing these functionalized molecules without the use of hazardous reagents like phosgene (B1210022). researchgate.net

The table below summarizes the expected outcomes of nucleophilic attacks on the carbonyl group of the 1,3-dioxolan-2-one core structure.

| Nucleophile (Nu-H) | Reagent Example | Product Type |

| Water | H₂O (with acid/base catalyst) | Diol + CO₂ |

| Alcohol | R-OH | Hydroxy-carbonate |

| Amine | R-NH₂ | Hydroxy-carbamate |

Radical Chemistry of Dioxolane Derivatives and its Implications

While the carbonyl group dictates the polar reactivity, the C-H bonds of the dioxolane ring are susceptible to radical reactions. The chemistry of dioxolane derivatives in radical processes has been explored, particularly concerning hydrogen atom transfer and subsequent functionalization pathways. These reactions provide a powerful method for C-H bond elaboration. acs.org

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted from a substrate by a radical species. In the context of dioxolane derivatives, the C-H bonds, particularly those alpha to the ring oxygens, are activated and thus susceptible to HAT. acs.orgacs.org For this compound, the hydrogens at the C4 and C5 positions of the dioxolane ring are potential sites for hydrogen abstraction.

The generation of a radical on the dioxolane ring can be initiated by various means, including photochemically with a suitable photocatalyst or thermally with a radical initiator. acs.org Once formed, the resulting dioxolanyl radical is a key intermediate that can engage in further chemical transformations. Studies on simple 1,3-dioxolane (B20135) show it can be converted to its radical species, which then reacts with other molecules in the system. acs.org This process is a key step in leveraging the dioxolane moiety for more complex molecular construction.

Functionalization via Radical Pathways

The carbon-centered radical generated on the dioxolane ring via HAT is a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds. This allows for the direct functionalization of the otherwise inert C-H bonds of the dioxolane structure.

A common strategy involves the addition of the dioxolanyl radical to unsaturated systems like alkenes or imines in a radical chain process. figshare.comorganic-chemistry.org This pathway has been utilized to convert inexpensive dioxolane starting materials into valuable protected α-amino aldehydes. figshare.comorganic-chemistry.org In the case of this compound, a radical generated at the C5 position, for example, could add to an electron-deficient alkene. This would result in the formation of a new C-C bond at that position, effectively functionalizing the dioxolanone ring.

The table below presents illustrative examples of radical functionalization reactions involving the 1,3-dioxolane scaffold.

| Dioxolane Derivative | Radical Initiator/Catalyst | Reactant | Product Type |

| 1,3-Dioxolane | Iridium catalyst + Visible Light | Electron-deficient alkene | Functionalized dioxolane |

| 1,3-Dioxolane | Thiol + O₂ (catalytic) | Imine | Protected α-amino aldehyde |

| 2,2-Dimethyl-1,3-dioxolane | Benzoyl Peroxide (photolysis) | Model Oxidation | Stable radical species |

Mechanistic Investigations in 1,3 Dioxolan 2 One Chemistry

Mechanistic Pathways of Cyclic Carbonate Formation

The conversion of epoxides and CO2 into cyclic carbonates is a 100% atom-economical reaction. rsc.org The general mechanism involves several key steps: activation of the epoxide, nucleophilic attack to open the epoxide ring, insertion of CO2, and subsequent intramolecular ring-closing to form the final product. nih.gov

The synthesis of cyclic carbonates from epoxides and CO2 can proceed through several proposed mechanistic pathways, which are largely categorized by the initial activation step. whiterose.ac.uk While direct studies on 4-(4-chlorophenyl)-1,3-dioxolan-2-one are limited, extensive research on the analogous substrate, styrene (B11656) oxide, provides significant insight.

Epoxide Activation Mechanism: This is the most commonly proposed pathway. rsc.org A catalyst, acting as a Lewis or Brønsted acid, coordinates to the oxygen atom of the epoxide ring. rsc.orgresearchgate.net This coordination polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack. A co-catalyst, typically a nucleophile like a halide anion (e.g., I⁻, Br⁻), then attacks one of the epoxide's carbon atoms, leading to ring-opening and the formation of a halo-alkoxide intermediate. rsc.orgacs.org This alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of CO2. The final step is an intramolecular cyclization that yields the cyclic carbonate and regenerates the catalyst. nih.gov

CO2 Activation Mechanism: In this alternative pathway, the catalyst first interacts with and activates the carbon dioxide molecule. whiterose.ac.ukrsc.org For instance, a Lewis basic catalyst can form a carboxylate species with CO2. This species then acts as the nucleophile to attack the epoxide ring, leading to its opening. Subsequent intramolecular ring closure displaces the catalyst and forms the cyclic carbonate. rsc.org

Dual Activation Mechanism: Some advanced catalytic systems are capable of activating both the epoxide and the carbon dioxide simultaneously. This synergistic activation can significantly lower the energy barrier for the reaction, leading to higher efficiency under milder conditions. whiterose.ac.uk

The rate-determining step in these mechanisms is often the initial epoxide ring-opening, which typically has the highest activation energy barrier. acs.orgrsc.org

The efficiency of cyclic carbonate synthesis is profoundly dependent on the interactions between the catalyst, co-catalyst, and the epoxide substrate (4-chlorostyrene oxide).

Lewis Acidic Catalysts: Metal-based catalysts, particularly those involving Al, Zn, Ga, or Mg, are effective Lewis acids. researchgate.netacs.org The metal center coordinates with the epoxide oxygen, facilitating the ring-opening step. The strength of this Lewis acidity can be tuned by altering the ligands attached to the metal center, which in turn affects the catalytic activity. acs.org

Hydrogen Bond Donors (HBDs): Organocatalysts, such as phenols, alcohols, or even materials like cellulose (B213188), can activate the epoxide through hydrogen bonding. nih.govresearchgate.net For example, the hydroxyl groups on cellulose can form hydrogen bonds with the epoxide oxygen, enhancing its electrophilicity and promoting the nucleophilic attack. nih.govresearchgate.net Studies on catalysts with hydroxyl groups have shown a synergistic effect where these groups activate the epoxide, while a co-catalyst like potassium iodide (KI) provides the nucleophile for ring-opening. researchgate.net

Nucleophilic Co-catalysts: The choice of nucleophile is critical. Halide anions are commonly used, with their reactivity generally following the order I⁻ > Br⁻ > Cl⁻. This trend correlates with their nucleophilicity and ability to act as a good leaving group in the final ring-closing step. acs.org

The table below summarizes various catalyst systems used for the cycloaddition of CO2 to epoxides, highlighting the key interactions that drive the reaction.

| Catalyst System | Type of Interaction | Role of Catalyst | Role of Co-catalyst | Reference |

| Metal-Porphyrin Complexes | Lewis Acidic | Metal center activates epoxide. | Halide anion acts as nucleophile. | acs.org |

| Potassium Iodide / Glycol | Hydrogen Bonding & Nucleophilic | Glycol's OH groups activate epoxide via H-bonds. | Iodide (I⁻) is the ring-opening nucleophile. | acs.org |

| Cellulose / KI | Hydrogen Bonding & Nucleophilic | Cellulose's OH groups activate epoxide. | Iodide (I⁻) serves as the nucleophile. | nih.govresearchgate.net |

| Imidazolium Ionic Liquids | Lewis/Brønsted Acidic | Cation can act as H-bond donor to activate epoxide. | Anion (e.g., Cl⁻) acts as nucleophile. | rsc.org |

For unsymmetrical epoxides like 4-chlorostyrene (B41422) oxide, two key aspects of selectivity arise: regioselectivity and stereoselectivity.

Regioselectivity: The initial nucleophilic attack can occur at either the more substituted benzylic carbon (α-carbon) or the less substituted terminal carbon (β-carbon). The outcome is determined by a balance of steric and electronic factors.

SN2-type attack: Typically, the nucleophile attacks the less sterically hindered β-carbon, which is the common pathway for many catalytic systems. acs.org

SN1-type character: In some cases, particularly with strong Lewis acids that can stabilize a developing positive charge, attack may be directed towards the more electronically stabilized benzylic α-carbon. The prevalence of attack at the β-carbon generally leads to the formation of this compound as the major regioisomer.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. rsc.org

DFT calculations provide a molecular-level understanding of the cycloaddition reaction by mapping the potential energy surface and identifying the lowest energy pathway from reactants to products. rsc.orgwhiterose.ac.uk

For the formation of cyclic carbonates from CO2 and epoxides like styrene oxide, DFT has been used to:

Determine Reaction Pathways: By calculating the energies of intermediates and transition states, researchers can validate the proposed mechanisms (e.g., epoxide activation vs. CO2 activation). acs.orgnih.gov

Identify the Rate-Determining Step (RDS): DFT calculations consistently show that the energy barrier for the nucleophilic ring-opening of the epoxide is the highest, identifying it as the RDS. acs.orgrsc.org

Analyze Catalyst Activity: DFT can model catalyst-substrate interactions and explain why certain catalysts are more effective than others. For example, calculations have quantified the stabilizing effect of hydrogen bonds between a catalyst and the epoxide, showing how this interaction lowers the activation energy of the ring-opening step. acs.org It can also predict the effect of different metal centers or ligand modifications on catalytic performance. acs.org

The following table presents representative DFT-calculated energy barriers for key steps in the formation of styrene carbonate, a close analog of the target compound.

| Reaction Step | Catalytic System | Calculated Activation Energy (kcal/mol) | Finding | Reference |

| Epoxide Ring-Opening | KI-tetraethylene glycol | ~18.5 | Identified as the rate-determining step. | acs.org |

| CO2 Insertion | KI-tetraethylene glycol | ~10.4 | A relatively facile step following ring-opening. | acs.org |

| Ring Closure | KI-tetraethylene glycol | ~15.7 | Lower barrier than the initial ring-opening. | acs.org |

| Concerted Pathway | ZnI2 (Lewis Acid) | ~48 | High barrier explains low experimental yield without a co-catalyst. | nih.gov |

Beyond mapping energy profiles, quantum chemical calculations provide deep insights into the electronic properties that govern reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the charge distribution on atoms within a molecule. For instance, studies on polyoxometalate catalysts have used NBO to show that terminal oxygen atoms possess a significant negative charge. mdpi.com This high negative charge makes them strong Lewis bases capable of activating CO2. mdpi.com Similarly, NBO can be used to analyze the charge polarization in the epoxide ring upon coordination with a catalyst, quantifying the activation effect.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) can be correlated with the stability and reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity. These calculations can be applied to the catalyst, the epoxide, and the CO2 molecule to understand their electrophilic/nucleophilic nature and predict their interaction points. For instance, the interaction between the HOMO of the nucleophile and the LUMO of the epoxide's C-O antibonding orbital is central to the ring-opening reaction. researchgate.net

By combining these computational approaches, a comprehensive picture emerges of the electronic and energetic factors that control the synthesis of this compound, guiding the rational design of more efficient and selective catalytic systems.

Molecular Dynamics Simulations of Compound Behavior

The primary goal of a molecular dynamics simulation is to compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule, identifying stable and transient states, and understanding the energetic barriers between them. For a molecule like this compound, MD simulations could be employed to study the flexibility of the dioxolanone ring and the rotational freedom of the 4-chlorophenyl group. Such studies would reveal the preferred spatial arrangement of the molecule, which is a key determinant of its interaction with other molecules, such as solvents or biological macromolecules.

Table 1: Hypothetical Simulation Parameters for this compound

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

This table represents a typical set of parameters for a molecular dynamics simulation and is for illustrative purposes only, as specific studies on this compound are not available.

Detailed research findings from MD simulations of analogous compounds often focus on understanding reaction mechanisms and binding affinities. For instance, computational studies on the reactions of 1,3-dioxolan-2-ones can provide energy profiles for various chemical transformations. researchgate.net By simulating the approach of a reactant, it is possible to map the energy landscape of the reaction, identify transition states, and calculate activation energies. This information is invaluable for predicting reaction kinetics and understanding the factors that control product formation.

Furthermore, MD simulations are instrumental in studying the non-covalent interactions that govern the behavior of molecules in condensed phases. In the case of this compound, simulations could be used to analyze the interactions between the molecule and different solvents. This would involve calculating radial distribution functions to understand the solvation shell structure and computing the free energy of solvation to predict solubility. Such insights are critical for designing and optimizing synthetic procedures and for understanding the compound's behavior in biological environments.

Table 2: Illustrative Data from a Hypothetical Radial Distribution Function Analysis

| Atom Pair | Peak Position (Å) | Coordination Number |

| Carbonyl Oxygen - Water Hydrogen | 1.8 | 2.1 |

| Chlorine - Water Hydrogen | 2.5 | 3.5 |

| Ring Oxygen - Water Hydrogen | 1.9 | 1.8 |

This table illustrates the type of data that could be generated from an MD simulation to describe the solvation structure around this compound in an aqueous environment. The values are hypothetical.

In the context of medicinal chemistry, molecular dynamics simulations are frequently used to investigate the binding of small molecules to protein targets. Although no specific protein interactions for this compound have been detailed in the context of MD simulations, this approach could be used to predict its binding mode and affinity to a hypothetical receptor. These simulations can reveal the key amino acid residues involved in the interaction and provide a dynamic picture of the binding process, which is essential for rational drug design.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Chlorophenyl 1,3 Dioxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(4-Chlorophenyl)-1,3-dioxolan-2-one is predicted to exhibit distinct signals corresponding to the protons of the aromatic ring and the dioxolanone ring. The chlorophenyl group will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the dioxolanone ring form an AMX spin system, which gives rise to three distinct multiplets.

The methine proton (H-4), being adjacent to both an oxygen atom and the chlorophenyl group, is expected to resonate furthest downfield among the aliphatic protons. The two diastereotopic methylene (B1212753) protons (H-5a and H-5b) will show separate signals, split by each other (geminal coupling) and by the H-4 proton (vicinal coupling).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (2H) | ~7.45 | d (doublet) | J ≈ 8.5 |

| Ar-H (2H) | ~7.35 | d (doublet) | J ≈ 8.5 |

| H-4 (1H) | ~5.70 | dd (doublet of doublets) | J ≈ 8.0, 6.0 |

| H-5a (1H) | ~4.75 | t (triplet) or dd | J ≈ 8.5, 8.0 |

| H-5b (1H) | ~4.30 | dd (doublet of doublets) | J ≈ 8.5, 6.0 |

Note: Data is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum for this compound is expected to show a total of seven distinct signals. This includes one signal for the carbonyl carbon, four signals for the aromatic carbons of the chlorophenyl ring (due to symmetry, two carbons are equivalent), and two signals for the sp³ hybridized carbons of the dioxolanone ring. The carbonyl carbon of the cyclic carbonate is characteristically found at a low field (downfield), typically in the range of δ 150-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~154.5 |

| Ar-C (Quaternary, C-Cl) | ~136.0 |

| Ar-C (Quaternary, C-CH) | ~135.0 |

| Ar-CH (2C) | ~129.5 |

| Ar-CH (2C) | ~127.0 |

| C-4 (Methine) | ~77.0 |

| C-5 (Methylene) | ~70.0 |

Note: Data is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To confirm the assignments made from 1D NMR spectra and to further elucidate the molecular structure, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, this would show correlations between the adjacent aromatic protons and, crucially, confirm the connectivity within the dioxolanone ring by showing cross-peaks between H-4 and the two H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals at ~5.70 ppm, ~4.75 ppm, and ~4.30 ppm to their corresponding carbon signals at ~77.0 ppm (C-4) and ~70.0 ppm (C-5), respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This technique is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the H-4 proton to the aromatic quaternary carbon and the carbonyl carbon, confirming the connection between the dioxolanone ring and the chlorophenyl group.

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing, which may differ from its solution-state structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₉H₇ClO₃. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

| [C₉H₈³⁵ClO₃]⁺ | 199.0156 |

| [C₉H₈³⁷ClO₃]⁺ | 201.0127 |

Note: Masses are calculated for the protonated molecule [M+H]⁺.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. For this compound, a primary and highly characteristic fragmentation pathway would be the loss of a neutral carbon dioxide (CO₂) molecule (44 Da) from the dioxolanone ring. This would result in the formation of a chlorostyrene oxide radical cation.

Other expected fragmentation patterns include the cleavage of the C-C bond between the aromatic ring and the dioxolanone ring, leading to fragments corresponding to the chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111/113) and the dioxolanone moiety. Further fragmentation of the chlorophenyl cation could involve the loss of a chlorine radical. The analysis of these characteristic fragments serves to confirm the proposed structure of the molecule.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the specific compound this compound is not available in published academic journals or established spectroscopic and crystallographic repositories. The search included queries for vibrational spectroscopy (Infrared and Raman) and X-ray crystallography data, which are essential for fulfilling the requested article structure.

The conducted searches for "this compound" and its alternative names (e.g., 4-(p-chlorophenyl)ethylene carbonate) did not yield any specific studies presenting the required analytical data such as IR/Raman spectra or single-crystal X-ray diffraction results. While information exists for related compounds, such as 4-chloro-1,3-dioxolan-2-one (B1361073) or other derivatives of 1,3-dioxolan-2-one, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections, as the foundational research findings and data tables for this particular molecule are not publicly accessible. Any attempt to create this content would involve speculation or the use of data from different chemical entities, which would violate the core instructions of the request.

Synthesis and Characterization of Advanced Derivatives and Analogues of 4 4 Chlorophenyl 1,3 Dioxolan 2 One

Modification at the 1,3-Dioxolan-2-one Ring System

The 1,3-dioxolan-2-one ring is a key functional group that can undergo various chemical transformations, leading to a diverse range of derivatives. The reactivity of this ring system is primarily centered around the carbonate group and the adjacent carbon atoms.

One of the principal modifications of the 1,3-dioxolan-2-one ring is its ring-opening. This can be achieved through hydrolysis or aminolysis. Hydrolysis of the cyclic carbonate under acidic or basic conditions leads to the formation of the corresponding 1,2-diol, 1-(4-chlorophenyl)ethane-1,2-diol (B3056856). This reaction effectively removes the carbonate protection and provides a route to diol derivatives.

Aminolysis, the reaction with amines, offers a pathway to a variety of functionalized compounds. The reaction of 4-(4-chlorophenyl)-1,3-dioxolan-2-one with primary or secondary amines can result in the formation of β-amino alcohols or carbamates, depending on the reaction conditions and the nature of the amine. These reactions are often carried out at elevated temperatures and can be catalyzed by Lewis acids or bases. For instance, reaction with a primary amine (R-NH₂) can yield N-substituted 2-hydroxy-2-(4-chlorophenyl)ethyl carbamates.

Beyond complete ring-opening, modifications can also involve the introduction of substituents onto the dioxolanone ring itself, although this is less common for pre-formed 4-aryl derivatives. More frequently, substituted analogues are prepared from modified starting materials prior to the formation of the dioxolanone ring. For example, starting from substituted epoxides and reacting them with carbon dioxide allows for the synthesis of 4-substituted-1,3-dioxolan-2-ones with various functionalities.

Derivatization of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group of this compound provides a reactive handle for a multitude of derivatization reactions, particularly through modern cross-coupling methodologies. The presence of the chlorine atom allows for its substitution with a wide array of functional groups, significantly expanding the chemical space of accessible derivatives.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of the 4-chlorophenyl moiety. These reactions are known for their high efficiency, functional group tolerance, and broad substrate scope. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-chlorophenyl group and a variety of organoboron compounds, such as boronic acids or esters. nih.govnih.gov By employing a suitable palladium catalyst and a base, the chlorine atom can be replaced with alkyl, alkenyl, or aryl groups, leading to the synthesis of biaryl and other substituted derivatives. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 4-position of the phenyl ring. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method provides a direct route to a wide range of aniline (B41778) derivatives of the parent compound.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the 4-chlorophenyl group and terminal alkynes. wikipedia.orglibretexts.orgyoutube.comnih.gov It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgyoutube.com This method is invaluable for the synthesis of arylalkynes.

Negishi Coupling: This cross-coupling reaction involves the use of organozinc reagents to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net The reaction of this compound with an organozinc compound in the presence of a palladium or nickel catalyst can lead to the formation of alkyl, vinyl, or aryl substituted derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.net

These cross-coupling reactions significantly enhance the structural diversity of derivatives that can be synthesized from this compound, as summarized in the table below.

| Coupling Reaction | Reagent | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Biaryl or Alkyl/Alkenyl-aryl |

| Buchwald-Hartwig | R¹R²NH | Arylamine |

| Sonogashira | R-C≡CH | Arylalkyne |

| Negishi | R-ZnX | Alkyl/Alkenyl/Aryl-aryl |

Conjugation with Other Heterocyclic Systems (e.g., Triazoles, Imidazoles)

The conjugation of the this compound scaffold with other heterocyclic systems, such as triazoles and imidazoles, can lead to the development of novel compounds with potentially enhanced biological activities or material properties. researchgate.netnih.govslideshare.net

Triazole Conjugates: The synthesis of triazole-containing derivatives can be achieved through several synthetic routes. One of the most prominent methods is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.nettaylorandfrancis.com This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net To achieve this, the this compound molecule would first need to be functionalized with either an azide or an alkyne group. For example, the chlorophenyl moiety could be converted to an azido-phenyl group via nucleophilic aromatic substitution, or an alkyne could be introduced using a Sonogashira coupling reaction as previously described. The resulting functionalized dioxolanone can then be reacted with a corresponding alkyne or azide partner to form the desired triazole conjugate. Research has shown the successful synthesis of novel triazole compounds containing a 1,3-dioxolane (B20135) moiety, highlighting the feasibility of this approach. researchgate.net

Imidazole (B134444) Conjugates: The synthesis of imidazole derivatives can be accomplished through various established methods. slideshare.netrsc.orgorganic-chemistry.orgnih.govrsc.org For instance, a common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. To create an imidazole conjugate of this compound, one could envision a strategy where the dioxolanone is first modified to contain one of these key functionalities. For example, the phenyl ring could be derivatized to carry an aldehyde group, which could then participate in a multi-component reaction to form the imidazole ring.

The following table outlines potential synthetic strategies for the conjugation with triazoles and imidazoles.

| Heterocycle | Key Reaction | Required Functionalization on Dioxolanone |

| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition | Azide or Alkyne |

| Imidazole | Multi-component Condensation | Aldehyde or 1,2-Dicarbonyl |

Polymerization and Co-polymerization Strategies for Dioxolane-Containing Monomers

The 1,3-dioxolan-2-one ring system present in this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polycarbonates. rsc.orgrsc.orgmdpi.comrsc.org This polymerization strategy offers a route to novel polymeric materials with potentially unique thermal and mechanical properties conferred by the pendent 4-chlorophenyl groups.

Ring-Opening Polymerization (ROP): The ROP of 4-aryl-1,3-dioxolan-2-ones can be initiated by various catalytic systems, including organometallic catalysts and organic catalysts. rsc.orgmdpi.com The polymerization proceeds via the cleavage of the carbonate ester bond in the dioxolanone ring. The resulting polymer is a polycarbonate with the 4-chlorophenyl group as a repeating side chain. The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the choice of catalyst, initiator, and reaction conditions. For example, the ROP of 5-phenyl-1,3-dioxolane-4-one has been studied using salen aluminum catalysts, which have shown good performance in terms of reactivity and selectivity. rsc.org

Co-polymerization: this compound can also be used as a co-monomer in polymerization reactions with other cyclic monomers, such as lactones (e.g., ε-caprolactone) or other cyclic carbonates. escholarship.org This approach allows for the synthesis of copolymers with tunable properties. By varying the ratio of the co-monomers, the physical and chemical characteristics of the resulting polymer, such as glass transition temperature, crystallinity, and degradation rate, can be tailored. For instance, co-polymerization with ε-caprolactone would result in a polyester-polycarbonate copolymer. The incorporation of the rigid 4-chlorophenyl groups is expected to influence the thermal stability and mechanical strength of the resulting copolymer.

The table below summarizes the polymerization strategies for this compound.

| Polymerization Strategy | Resulting Polymer | Potential Properties |

| Ring-Opening Polymerization (ROP) | Poly(this compound) | Enhanced thermal stability, modified mechanical properties |

| Co-polymerization with cyclic esters | Polyester-polycarbonate copolymer | Tunable thermal and mechanical properties, controlled degradation rates |

Applications of 4 4 Chlorophenyl 1,3 Dioxolan 2 One in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

As a functionalized heterocycle, 4-(4-Chlorophenyl)-1,3-dioxolan-2-one serves as a valuable building block in organic synthesis. The term "building block" refers to organic molecules that are used for the modular assembly of more complex molecular architectures. mdpi.com The presence of two distinct reactive sites—the electrophilic carbonate group and the chlorophenyl moiety—allows for its strategic incorporation into larger molecules.

The primary role of this compound in multi-step synthesis is as an intermediate that can introduce a 1-(4-chlorophenyl)-2-hydroxyethyl moiety. The cyclic carbonate can undergo nucleophilic attack, leading to a ring-opening reaction. This provides a pathway to synthesize a variety of more complex structures. For instance, reaction with amines would yield carbamates, while reaction with alcohols could produce new carbonate derivatives or, under harsher conditions, diols. This reactivity is characteristic of dioxolanones, which are recognized as useful intermediates in the synthesis of other compounds. google.comnih.gov

The chlorophenyl group adds another layer of synthetic versatility. While the chlorine atom deactivates the aromatic ring towards electrophilic substitution, it serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes the compound a potentially strategic intermediate for creating libraries of compounds for pharmaceutical or materials science research.

Table 1: Potential Synthetic Transformations of this compound

| Reagent/Catalyst | Reaction Type | Resulting Functional Group |

| Amine (R-NH₂) | Nucleophilic Ring-Opening | β-Hydroxy carbamate (B1207046) |

| Alcohol (R-OH) / Base | Nucleophilic Ring-Opening | β-Hydroxy ether / Carbonate |

| Grignard Reagent (R-MgX) | Nucleophilic Ring-Opening | Diol derivative |

| Pd catalyst, Boronic acid | Suzuki Coupling | Biphenyl derivative |

| Strong Nucleophile (e.g., NaCN) | Nucleophilic Aromatic Sub. | Cyanophenyl derivative |

The 1,3-dioxolan-2-one structure is fundamentally a protected form of a 1,2-diol. In this case, this compound can be viewed as the protected version of 1-(4-chlorophenyl)ethane-1,2-diol (B3056856). The synthesis of the cyclic carbonate from the diol using reagents like phosgene (B1210022), triphosgene, or other carbonate precursors effectively protects the two hydroxyl groups simultaneously. growingscience.com

This protection strategy is valuable in multi-step syntheses where the diol functionality needs to be masked to prevent unwanted side reactions while other parts of the molecule are modified. researchgate.netgoogle.com The cyclic carbonate is generally stable to a range of reaction conditions, particularly neutral or mildly acidic environments. Deprotection to regenerate the diol can be readily achieved under basic or strongly acidic hydrolytic conditions. This reversible formation makes it a useful, albeit not as common as acetals, protecting group for 1,2-diols.

Integration into Specialty Chemicals and Advanced Materials

The structure of this compound makes it a candidate for incorporation into advanced materials, where its properties can influence the final characteristics of polymers, resins, and electrolyte systems.

Cyclic carbonates are important monomers for the synthesis of aliphatic polycarbonates via ring-opening polymerization (ROP). researchgate.net By analogy with its parent compound, styrene (B11656) carbonate, which is used to produce polystyrene carbonate, this compound is a potential monomer for the synthesis of poly(4-(4-chlorophenyl)ethylene carbonate). researchgate.net

The ROP of this monomer would yield a polymer with the chlorophenyl group as a pendant moiety along the polycarbonate backbone. The presence of the bulky and polar chlorophenyl group would be expected to significantly influence the polymer's properties compared to simpler aliphatic polycarbonates like poly(ethylene carbonate). nih.govresearchgate.net Furthermore, the chlorine atom can enhance flame retardancy and increase the glass transition temperature (Tg), leading to materials with improved thermal stability.

Table 2: Predicted Properties of Poly(4-(4-chlorophenyl)ethylene carbonate)

| Property | Expected Characteristic | Rationale |

| Glass Transition Temp. (Tg) | Elevated | Bulky pendant group restricts chain mobility. |

| Flame Retardancy | Enhanced | Presence of chlorine atoms. |

| Refractive Index | Increased | Presence of the aromatic phenyl group. |

| Solubility | Soluble in polar organic solvents | Polar carbonate backbone and chlorophenyl group. |

| Biodegradability | Potential | Aliphatic polycarbonate backbone is often biodegradable. |

Research has been conducted on chloro-substituted cyclic carbonates for this purpose. For example, 4-chloro-1,3-dioxolan-2-one (B1361073) has been investigated as an electrolyte additive, where it participates in the formation of the SEI layer. google.comatomfair.com While one study noted that it could cause capacity fade in certain systems, its role highlights the active exploration of chlorinated carbonates in this field. google.com By extension, this compound could be a candidate for similar applications. Its unique structure, combining a carbonate, a phenyl ring, and a chlorine atom, could offer a distinct electrochemical behavior, potentially modifying the SEI layer to enhance stability, particularly in high-voltage battery systems.

Emerging Applications in Green Chemistry and Sustainable Technologies

One of the most significant applications of this compound from a sustainability perspective lies in its synthesis. The compound is typically produced via the cycloaddition of carbon dioxide (CO₂) to 4-chlorostyrene (B41422) oxide. This reaction is a prime example of green chemistry, as it utilizes CO₂, a major greenhouse gas, as a C1 building block to create value-added chemicals. rsc.orgbohrium.comacs.org

This process is considered "green" for several reasons:

Atom Economy: The reaction is an addition reaction, meaning all the atoms of the reactants are incorporated into the product, leading to 100% theoretical atom economy and minimal waste.

Carbon Capture and Utilization (CCU): It provides a chemical pathway to fix CO₂, converting a waste product into a useful material. researchgate.net

Greener Solvents and Catalysts: Much research focuses on performing this cycloaddition under solvent-free conditions or in green solvents, using recyclable catalysts to further reduce the environmental impact. rsc.orgbohrium.com

The synthesis of cyclic carbonates from epoxides and CO₂ is a well-established and highly useful non-reductive transformation that aligns with the principles of sustainable chemistry. rsc.org Therefore, the production of this compound itself is an application within sustainable technology.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Chlorophenyl)-1,3-dioxolan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cycloaddition of CO₂ to 1,2-diols under catalytic conditions. Key parameters include:

- Catalyst selection : Organocatalysts (e.g., ionic liquids) or metal oxides enhance CO₂ activation .

- Temperature and pressure : Elevated CO₂ pressure (1–10 bar) and moderate temperatures (40–80°C) improve ring-closure efficiency .

- Substrate ratio : A 1:1.2 molar ratio of diol to CO₂ minimizes side reactions.

Example Protocol (from ):

- React 2.5 mmol of 4-chlorophenyldiol with CO₂ (3 bar) at 60°C for 24 hours.

- Yield: 57% (white solid), characterized by NMR ( 7.43 ppm, aromatic protons) and IR ( 1790 cm) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : Aromatic protons appear as doublets ( 7.31–7.43 ppm, ), while the dioxolane ring protons resonate as triplets ( 4.31–5.67 ppm, ) .

- NMR : The carbonyl carbon is observed at 154.4 ppm, with aromatic carbons at 127.1–135.3 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1790 cm confirms cyclic carbonate formation .

Q. What crystallographic techniques are used to resolve the structure of derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL for refinement) are employed for structural determination. Key steps:

- Example : The crystal structure of (4S,5S)-2-(4-Chlorophenyl)-1,3-dioxolane-4,5-dicarboxamide was resolved with , confirming stereochemistry .

Advanced Research Questions

Q. How does this compound participate in CO₂ fixation under photocatalytic conditions?

Methodological Answer:

- Photocatalytic cycloaddition : The compound acts as a CO₂ carrier in visible-light-driven reactions.

- Catalyst : Conjugated polyacetylenes with viologen radicals enhance charge separation, achieving 98% yield at room temperature .

- Mechanism : Radical intermediates stabilize CO₂ activation, reducing energy barriers for cycloaddition .

Q. What computational methods model the reactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways for ring-opening polymerization or nucleophilic substitution.

Q. How are contradictions in synthetic yields resolved across studies?

Methodological Answer:

- Case Study : reports 57% yield, while achieves 98% under blue LED irradiation.

- Resolution : Photocatalytic conditions reduce activation energy, enabling near-quantitative conversion .

- Validation : Replicate reactions with controlled light intensity (e.g., 450 nm LEDs) and monitor via in-situ IR .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Q. Table 1. Comparative Synthesis Conditions

| Condition | Yield (%) | Catalyst | Reference |

|---|---|---|---|

| Thermal (60°C, 3 bar CO₂) | 57 | None | |

| Photocatalytic (RT, LEDs) | 98 | Viologen polymer |

Q. Table 2. Key NMR Assignments

| Proton/Carbon | (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H () | 7.31–7.43 | Doublet | |

| Dioxolane H () | 4.31–5.67 | Triplet | |

| C=O () | 154.4 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.